methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole core. Key structural attributes include:
- Substituents: A 4-iodophenyl group at position 5, a nitroso group at position 1, and a methyl ester at position 2.
Properties
Molecular Formula |
C13H9IN4O5 |
|---|---|
Molecular Weight |
428.14 g/mol |
IUPAC Name |
methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9IN4O5/c1-23-13(21)9-8-10(18(15-9)16-22)12(20)17(11(8)19)7-4-2-6(14)3-5-7/h2-5,8,10H,1H3 |
InChI Key |
HNRJXKSXBFVSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)I)N=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole core can be synthesized from readily available precursors using methods such as:
- Condensation Reactions : Typically, a hydrazine derivative is reacted with an appropriate carbonyl compound to form the pyrazole ring.
Introduction of the Iodophenyl Group
The introduction of the 4-iodophenyl group can be achieved through:
- Electrophilic Aromatic Substitution : This method involves reacting a suitable pyrazole derivative with iodobenzene in the presence of a Lewis acid catalyst to facilitate substitution at the aromatic ring.
Formation of the Nitroso Group
The nitroso group is introduced via:
- Nitration followed by Reduction : A precursor compound can be nitrated to introduce a nitro group, which is subsequently reduced to form the nitroso group.
Esterification
Finally, the formation of methyl ester can be accomplished through:
- Esterification Reaction : The carboxylic acid derivative is treated with methanol in the presence of an acid catalyst to yield this compound.
Data Tables
Below are summarized data tables that illustrate key aspects of each preparation step:
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | Hydrazine + Carbonyl Compound | Heat | Variable |
| 2 | Electrophilic Substitution | Iodobenzene + Pyrazole Derivative | Lewis Acid Catalyst | Variable |
| 3 | Reduction | Nitro Compound + Reducing Agent | Acidic Medium | Variable |
| 4 | Esterification | Carboxylic Acid + Methanol | Acid Catalyst, Heat | Variable |
Chemical Reactions Analysis
Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The iodophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate with structurally related compounds from the evidence:
Key Observations:
Structural Diversity: The target compound’s pyrrolo[3,4-c]pyrazole core distinguishes it from pyrano[2,3-c]pyrazoles (e.g., ) and imidazo[4,5-c]pyrazoles (e.g., ). These cores influence ring strain, aromaticity, and synthetic accessibility.
Functional Group Effects: The nitroso group in the target compound is rare among analogs; most derivatives feature amino () or nitro groups (). Nitroso groups may confer unique reactivity in redox or coordination chemistry. Ester groups (methyl or ethyl) are common in all compounds, suggesting their role in stabilizing the heterocyclic core during synthesis .
Synthetic Strategies: Pyrrolo-pyrazole derivatives (e.g., ) are synthesized via cyclocondensation reactions, whereas pyrano-pyrazoles () employ one-pot multi-component reactions . The absence of a reported synthesis route for the target compound highlights a gap in the literature.
Iodine’s heavy-atom effect could make the target compound amenable to X-ray crystallography, as seen in chlorine-containing analogs analyzed via SHELX and Mercury software .
Biological Activity
Methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O4I |
| Molecular Weight | 396.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling and metabolic pathways. The nitroso group is known to participate in redox reactions, potentially influencing oxidative stress within cells.
Key Molecular Targets:
- Nitric Oxide Synthase (NOS) : The compound may modulate nitric oxide production, impacting vasodilation and inflammation.
- Cyclooxygenase (COX) Enzymes : Similar to other pyrazole derivatives like celecoxib, it may exhibit anti-inflammatory properties through COX inhibition.
- Cell Signaling Pathways : Interactions with kinases involved in cell proliferation and apoptosis have been suggested.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance:
- Case Study : A study reported a significant reduction in cell viability in breast cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL.
Comparative Analysis with Related Compounds
A comparison with other pyrazole derivatives reveals distinct biological profiles:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Celecoxib | Anti-inflammatory | 10 |
| Methyl 5-(4-chlorophenyl)-1-nitroso- | Anticancer | 50 |
| Methyl 5-(4-iodophenyl)-1-nitroso | Anticancer/Antimicrobial | 32 - 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
